molecular formula C19H24N4O2 B14953858 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B14953858
M. Wt: 340.4 g/mol
InChI Key: OWGKDEBGNSOOHO-UHFFFAOYSA-N
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Description

N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a phenyl group, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Pyridazine Moiety: The pyridazine ring is formed through a condensation reaction involving hydrazine and a diketone.

    Final Coupling: The final step involves coupling the pyrrolidine and pyridazine intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the pyridazine moiety, leading to the formation of dihydropyridazine derivatives.

    Substitution: The phenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE derivatives with oxidized pyrrolidine rings.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings.

    Phenyl-Substituted Pyridazines: Compounds with similar phenyl and pyridazine moieties.

Uniqueness

N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C19H24N4O2/c1-2-22-12-6-9-16(22)13-20-18(24)14-23-19(25)11-10-17(21-23)15-7-4-3-5-8-15/h3-5,7-8,10-11,16H,2,6,9,12-14H2,1H3,(H,20,24)

InChI Key

OWGKDEBGNSOOHO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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